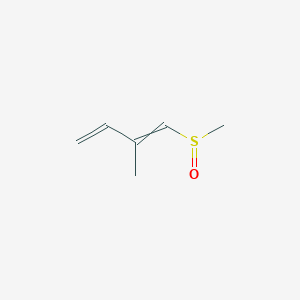
1-(Methanesulfinyl)-2-methylbuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methanesulfinyl)-2-methylbuta-1,3-diene is an organic compound characterized by the presence of a methanesulfinyl group attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methanesulfinyl)-2-methylbuta-1,3-diene can be synthesized through several methods. One common approach involves the reaction of methyl disulfide with acetic anhydride in the presence of chlorine. The reaction is carried out at low temperatures, typically between 0° and -10°C, to control the formation of intermediate products . Another method involves the oxidation of thioanisole using sodium metaperiodate in an aqueous medium, followed by extraction and purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using readily available reagents such as hydrogen peroxide or lead tetraacetate. These methods are optimized for high yield and purity, making the compound suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfinyl)-2-methylbuta-1,3-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Methanesulfinyl)-2-methylbuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules
Mechanism of Action
The mechanism of action of 1-(Methanesulfinyl)-2-methylbuta-1,3-diene involves its interaction with various molecular targets. The methanesulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Methyl phenyl sulfoxide: Another sulfoxide with distinct structural features and uses.
Dimethyl sulfone: Known for its stability and use as a solvent in high-temperature applications .
Uniqueness: 1-(Methanesulfinyl)-2-methylbuta-1,3-diene stands out due to its unique combination of a butadiene backbone and a methanesulfinyl group. This structural feature imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
55833-46-0 |
|---|---|
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
2-methyl-1-methylsulfinylbuta-1,3-diene |
InChI |
InChI=1S/C6H10OS/c1-4-6(2)5-8(3)7/h4-5H,1H2,2-3H3 |
InChI Key |
YLTUKYVTKJCOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CS(=O)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















